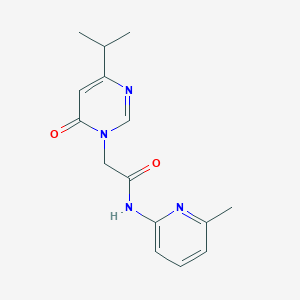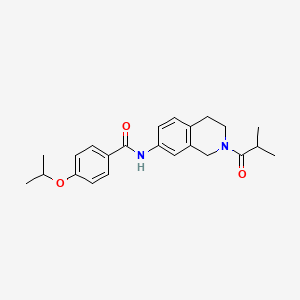![molecular formula C18H14Cl2N2O2 B2362820 (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2362820.png)
(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV008138 is a selective inhibitor of IspD (enzyme 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase), which plays a crucial role in the non-mevalonate MEP pathway. This pathway is essential for the biosynthesis of isoprenoids in various organisms, including the malaria parasite Plasmodium falciparum .
Scientific Research Applications
MMV008138’s applications extend beyond antimalarial research:
Chemistry: Studying its mechanism sheds light on enzyme inhibition pathways.
Biology: Investigating its effects on informs antimalarial drug development.
Medicine: Researchers explore its potential as a therapeutic agent.
Industry: MMV008138’s unique properties may inspire novel drug design.
Mechanism of Action
MMV008138 targets the apicoplast of P. falciparum, specifically inhibiting IspD. Unlike the well-known antimalarial drug Fosmidomycin, MMV008138’s mechanism differs, making it a promising alternative .
Future Directions
The future research directions for this compound could involve exploring its diverse biological activities, as indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: While specific synthetic routes for MMV008138 are not widely documented, it is synthesized through chemical processes. Researchers have developed methods to access this compound, but detailed protocols remain proprietary.
Industrial Production Methods: Unfortunately, information regarding large-scale industrial production of MMV008138 is limited. its potential as an antimalarial agent has spurred interest in scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: MMV008138 primarily undergoes enzymatic reactions within the MEP pathway. These reactions involve phosphorylation, cytidylylation, and other transformations.
Common Reagents and Conditions: The specific reagents and conditions used in MMV008138 synthesis are proprietary. understanding the enzymatic steps involved in the MEP pathway provides insights into the reactions.
Major Products: The major product of MMV008138’s enzymatic reactions is the inhibition of IspD, disrupting isoprenoid biosynthesis in the malaria parasite.
Comparison with Similar Compounds
While MMV008138’s uniqueness lies in its species-selective IspD inhibition, other related compounds include:
- Fosmidomycin: A well-studied antimalarial targeting the MEP pathway.
- Other IspD inhibitors: Ongoing research aims to identify additional compounds with similar mechanisms.
properties
IUPAC Name |
(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)/t15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRIKAAFJMYGX-JKSUJKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

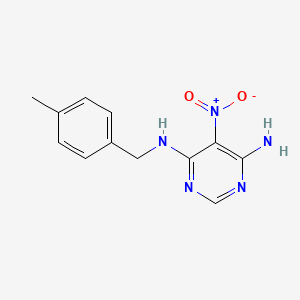

![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)
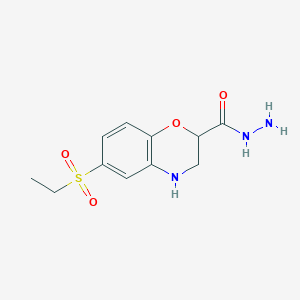
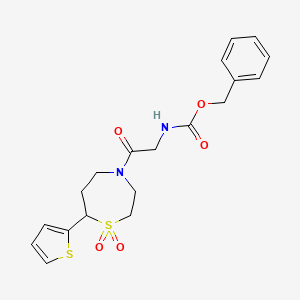
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)
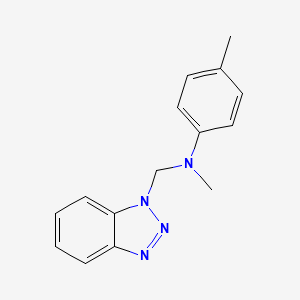
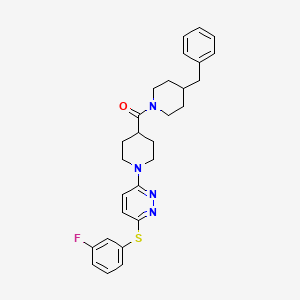
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)

![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

